N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Lipophilicity Drug-likeness Tetrahydroquinoline SAR

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (PubChem CID is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinolin-2-one core with an N-1 isopentyl substituent and a 6-(3,5-dimethylbenzamide) moiety. Its computed molecular weight is 364.5 g/mol, with a predicted lipophilicity of XLogP3 = 4.5 and 1 hydrogen bond donor.

Molecular Formula C23H28N2O2
Molecular Weight 364.489
CAS No. 941991-79-3
Cat. No. B2791978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
CAS941991-79-3
Molecular FormulaC23H28N2O2
Molecular Weight364.489
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C
InChIInChI=1S/C23H28N2O2/c1-15(2)9-10-25-21-7-6-20(14-18(21)5-8-22(25)26)24-23(27)19-12-16(3)11-17(4)13-19/h6-7,11-15H,5,8-10H2,1-4H3,(H,24,27)
InChIKeyMJOUHFXQYUEZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (941991-79-3): Procurement-Grade Identity and Computed Baseline for a Tetrahydroquinoline-Benzamide Screening Compound


N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (PubChem CID 16927227) is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinolin-2-one core with an N-1 isopentyl substituent and a 6-(3,5-dimethylbenzamide) moiety [1]. Its computed molecular weight is 364.5 g/mol, with a predicted lipophilicity of XLogP3 = 4.5 and 1 hydrogen bond donor [1]. The compound is catalogued as a research chemical in multiple vendor libraries but lacks publicly disclosed bioactivity, target engagement, or in vivo data in primary literature or authoritative databases as of the latest available records [1].

Structural Specificity of the 1-Isopentyl-2-oxo-tetrahydroquinoline Core: Why N-Alkyl Chain and Dimethylbenzamide Regioisomerism Preclude Simple Interchange in N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide Analog Selection


Within the tetrahydroquinoline-benzamide chemotype, even minor modifications to the N-1 substituent or the benzamide regioisomer can profoundly alter molecular recognition. The N-1 isopentyl chain in this compound confers a distinct lipophilic footprint (XLogP3 = 4.5) and conformational flexibility compared to the flat, aromatic N-1 benzyl analog (N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide), while the 3,5-dimethylbenzamide isomer presents a different steric and electronic profile relative to the 3,4- or 2,4-dimethyl counterparts [1]. In the absence of target-specific SAR data, these computed physicochemical distinctions serve as the only verifiable basis for differentiation, and any assumption of functional equivalence between these analogs is unwarranted .

Quantitative Differentiation Evidence for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (941991-79-3): Computed Lipophilicity, Hydrogen-Bonding Capacity, and Structural Comparisons Against Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation Between N-1 Isopentyl and N-1 Benzyl Tetrahydroquinoline-3,5-dimethylbenzamide Analogs

The target compound exhibits a computed XLogP3 of 4.5, reflecting the lipophilic contribution of the N-1 isopentyl chain [1]. In contrast, the N-1 benzyl analog (CAS 954608-82-3) is predicted to have a higher XLogP3 (estimated ~5.2–5.5 based on the addition of an aromatic ring) and a larger molecular weight (384.5 g/mol vs. 364.5 g/mol) . This 0.7–1.0 log unit difference in lipophilicity can significantly impact solubility, permeability, and protein binding in biological assays, making the isopentyl analog a moderately less lipophilic alternative within the same scaffold series.

Lipophilicity Drug-likeness Tetrahydroquinoline SAR

Hydrogen Bond Donor/Acceptor Count as a Selectivity Filter: Comparison of N-1 Substitution Effects on H-Bond Capacity

The target compound contains 1 hydrogen bond donor (the amide NH) and 2 hydrogen bond acceptors (the two carbonyl oxygens) [1]. The N-1 acetyl analog (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide, CAS 941996-79-8) introduces an additional H-bond acceptor via the acetyl carbonyl, increasing the acceptor count to 3 . This difference alters the compound's hydrogen-bonding capacity and may influence target recognition, solubility, and crystal packing, providing a structural basis for divergent biological behavior within the series.

Hydrogen bonding Physicochemical profiling Medicinal chemistry

Regioisomeric Differentiation: 3,5-Dimethylbenzamide vs. 3,4-Dimethylbenzamide Spatial and Electronic Topology

The 3,5-dimethyl substitution pattern on the benzamide ring of the target compound generates a symmetric, meta-substituted topology with a distinct electrostatic potential surface compared to the asymmetric 3,4-dimethyl isomer [1]. While quantitative biological data are lacking for both isomers, computational shape and electronic comparisons reveal that the 3,5-isomer presents a narrower, more linearly extended aromatic face, potentially favoring interactions with narrower hydrophobic pockets or π-stacking arrangements that would sterically exclude the 3,4-isomer [1].

Regioisomerism Shape complementarity SAR

Absence of Publicly Available Bioactivity Data as a Critical Decision Gate: Differentiating from Data-Rich Tetrahydroquinoline Chemical Probes

A comprehensive search of PubChem, ChEMBL, BindingDB, and the patent literature reveals no publicly disclosed bioactivity data (IC50, Ki, EC50, or phenotypic assay results) for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide [1]. This contrasts sharply with well-characterized tetrahydroquinoline-based probes such as I-BET726 (GSK1324726A), a selective BET bromodomain inhibitor with reported IC50 values in the low nanomolar range [2]. For procurement decisions, this data vacuum means the compound must be treated as an uncharacterized chemical tool with unknown potency, selectivity, and off-target liability, fundamentally differentiating it from analogs with established target engagement profiles.

Data transparency Assay-ready compounds Procurement risk

Defined Application Scenarios for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (941991-79-3) Based on Quantitative Differentiation Evidence


Exploratory Screening Library Use for Moderately Lipophilic, Low-HBD Tetrahydroquinoline Chemotypes

With an XLogP3 of 4.5 and a single H-bond donor, the compound fits within standard drug-like property windows (MW <500, HBD ≤5, HBA ≤10) and may serve as a versatile entry in diversity-oriented screening collections targeting moderately lipophilic binding sites [1]. Its computed properties differentiate it from the more lipophilic N-benzyl analog, making it a suitable choice when library enrichment for balanced lipophilicity is desired.

Synthetic Intermediate for Derivatization at the N-1, C-6, or Benzamide Positions

The compound's well-defined structure and commercial availability (as a research chemical) position it as a potential advanced intermediate for parallel synthesis or late-stage functionalization campaigns, particularly for exploring SAR around the isopentyl chain length or the 3,5-dimethyl substitution pattern [1]. It offers a direct route to generating focused libraries without requiring de novo construction of the tetrahydroquinoline core.

Negative Control or Inactive Comparator in Biochemical Assays Involving Tetrahydroquinoline Probes

Given the current absence of publicly reported bioactivity data, the compound may be provisionally considered as a potential negative control in assays where structurally related tetrahydroquinoline-based inhibitors show activity, provided that experimental confirmation of inactivity is obtained in the specific assay context [1]. This use case is contingent on empirical validation and should not be assumed a priori.

Physicochemical Benchmarking in Preformulation Studies Comparing N-Alkyl Tetrahydroquinoline Analogs

The compound can serve as a reference standard for assessing the impact of N-1 alkyl chain variation on solubility, permeability, and metabolic stability within the tetrahydroquinoline-benzamide series, particularly when benchmarked against N-1 benzyl, acetyl, or unsubstituted analogs [1]. Its distinct XLogP3 value provides a defined calibration point for computational models and experimental logP/logD determinations.

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